

# Environmental Impact & Performance Guide: 2-Chloro-1-methylpyridin-1-ium Bromide

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## Compound of Interest

Compound Name:	2-Chloro-1-methylpyridin-1-ium bromide
CAS No.:	153403-89-5
Cat. No.:	B123329

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## Executive Summary

**2-Chloro-1-methylpyridin-1-ium bromide** (CMPI-Br), a salt variant of the classic Mukaiyama reagent, serves as a potent dehydrating coupling agent for amide and ester bond formation. While it offers distinct advantages in suppressing racemization and activating sterically hindered substrates, its environmental profile is compromised by poor atom economy and the generation of stoichiometric aromatic waste.

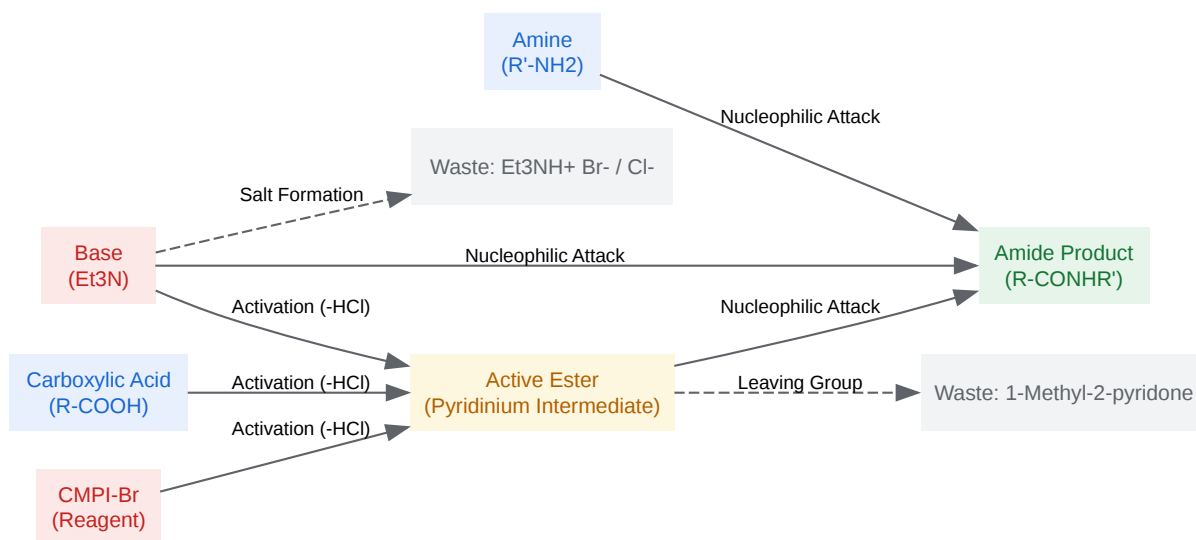
This guide provides a rigorous comparison against industry standards (EDC, T3P) to assist drug development professionals in balancing synthetic efficacy with green chemistry mandates.

## Technical Profile & Mechanism

CMPI-Br functions by converting stable carboxylic acids into highly reactive pyridinium active esters. Unlike carbodiimides (DCC/EDC), which activate via an O-acylisourea intermediate prone to rearrangement, CMPI-Br forms an intermediate that is less susceptible to racemization, making it valuable for peptide synthesis.

## Mechanism of Action

The reaction requires a tertiary amine base (typically triethylamine or DIPEA) to scavenge the acidic protons generated during the activation and coupling steps.



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Figure 1: Mechanistic pathway of CMPI-Br mediated coupling. Note the generation of stoichiometric organic (pyridone) and inorganic (salt) waste.

## Comparative Performance Analysis

To evaluate the utility of CMPI-Br, we compare it against EDC/HCl (standard water-soluble carbodiimide) and T3P (Propylphosphonic anhydride, a modern green benchmark).

### Table 1: Reagent Comparison Matrix

Feature	CMPI-Br (Mukaiyama)	EDC / HCl	T3P (Propylphosphonic Anhydride)
Primary Use	Sterically hindered acids, racemization-sensitive peptides.	General purpose aqueous/organic coupling.	Large-scale manufacturing, low epimerization.
Atom Economy (AE)	Low. Reagent MW (~208) is entirely lost as waste except for the activation energy.	Moderate. Urea byproduct is heavy.	High. High active content; byproducts are water-soluble phosphates.
Byproduct	1-Methyl-2-pyridone (Organic, requires extraction).	Urea derivative (Water soluble, easily washed).	Alkylphosphonic acid salts (Highly water soluble).
Toxicity	Moderate. <sup>[1][2][3]</sup> Pyridone is an irritant; bromide salts are generally bioactive.	Low/Moderate. <sup>[1][2][3]</sup> EDC is a sensitizer; urea is benign.	Low. T3P and byproducts have low toxicity profiles.
Solvent	Traditionally DCM (Hazardous).	Water, DCM, DMF. <sup>[4]</sup>	EtOAc, MeTHF (Green solvents).
Cost	Low (Reagents are simple).	Moderate.	Moderate to High (Proprietary).

## Experimental Data Summary

- Yield: CMPI-Br typically achieves 80-95% yields for standard amides, comparable to EDC.
- Racemization: In comparative studies of peptide coupling (e.g., Z-Gly-Phe-OH + Val-OMe), CMPI-Br showed <2% racemization, whereas DCC/EDC without additives (like HOBt) can exceed 10%.
- Reaction Time: Slower activation phase (30-60 mins) compared to T3P (instantaneous), but robust overnight stability.

## Environmental Impact Assessment

The environmental footprint of CMPI-Br is dominated by its "Mass Intensity" and solvent requirements.

## Green Chemistry Metrics

Calculated for a standard reaction: Benzoic Acid + Benzylamine

N-Benzylbenzamide

- Atom Economy (AE):
  - Reaction: Acid (122) + Amine (107) + CMPI-Br (208) + 2 Et<sub>3</sub>N (202)  
Amide (211) + Pyridone (109) + Salts (319).
  - Calculation: MW Product (211) / MW Reagents (639)  
33%.
  - Verdict: Poor. 67% of the mass input (reagent + base) ends up as waste.
- E-Factor (Waste/Product):
  - Without solvent consideration, the E-factor is ~2.0.
  - With Solvent: CMPI-Br protocols heavily rely on Dichloromethane (DCM) due to solubility profiles. Including solvent washes, the E-factor often exceeds 50-100, significantly higher than T3P processes which can run in Ethyl Acetate (EtOAc).

## Toxicity of Byproducts

The primary organic byproduct, 1-Methyl-2-pyridone:

- Acute Toxicity: Oral LD<sub>50</sub> (Rat) > 2000 mg/kg (Category 5).
- Irritation: Skin and eye irritant.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Persistence: High water solubility makes it difficult to extract from aqueous waste streams, potentially increasing Chemical Oxygen Demand (COD) in wastewater treatment.

## Experimental Protocols

We provide a standard protocol for CMPI-Br and a "Green Alternative" protocol using T3P to demonstrate the workflow differences.

### Protocol A: Standard CMPI-Br Coupling (Baseline)

Objective: Synthesis of amide using CMPI-Br.

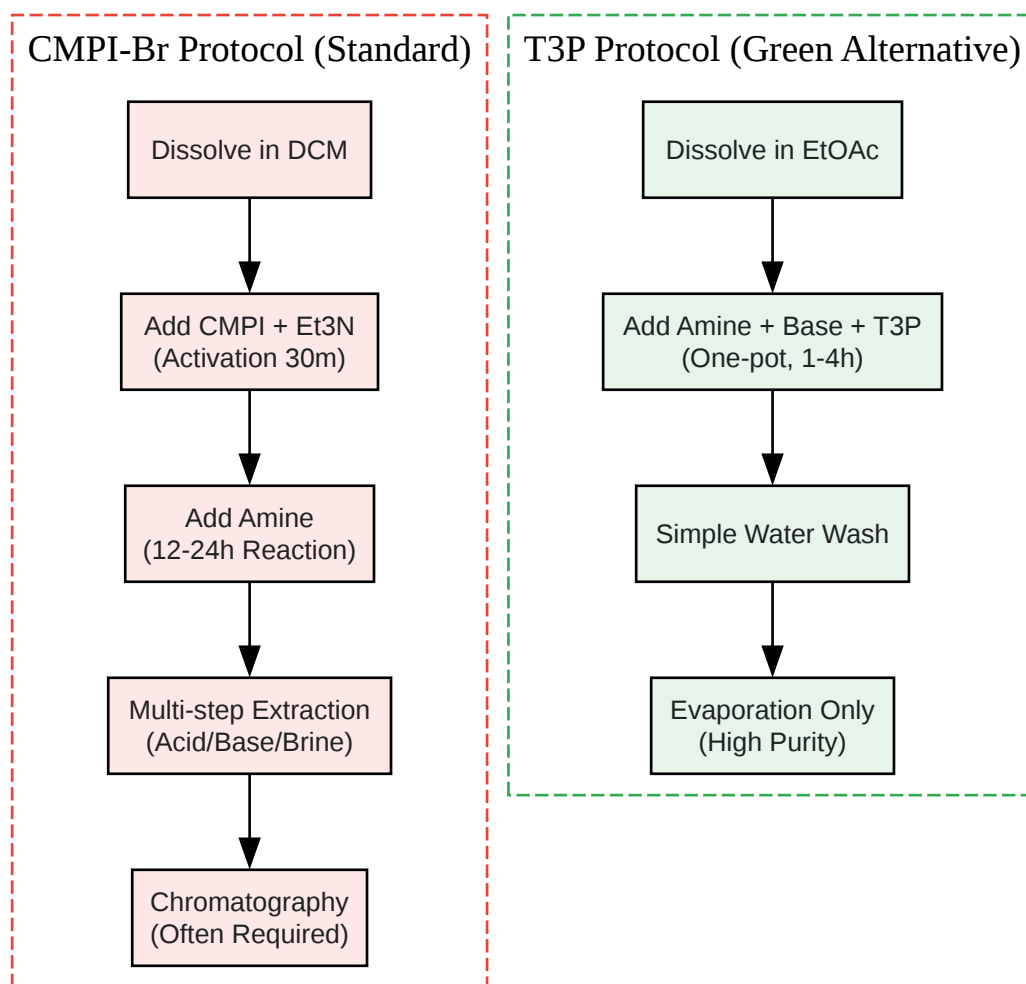
- Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M concentration).
- Activation: Add CMPI-Br (1.2 equiv).
- Base Addition: Add Triethylamine (2.5 equiv) dropwise at 0°C. Stir for 30 minutes. Note: Solution typically turns yellow/orange.
- Coupling: Add Amine (1.1 equiv). Warm to Room Temperature (RT) and stir for 12-24 hours.
- Workup (Critical Step):
  - Dilute with DCM.
  - Wash with 1N HCl (removes excess base/amine).
  - Wash with sat. NaHCO<sub>3</sub> (removes unreacted acid/pyridone).
  - Wash with Brine.
  - Dry over MgSO<sub>4</sub> and concentrate.
- Purification: Often requires column chromatography to remove traces of pyridone if washes are insufficient.

### Protocol B: Green Alternative (T3P in EtOAc)

Objective: Sustainable synthesis of the same amide.

- Preparation: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate (EtOAc).
- Base Addition: Add Pyridine or DIPEA (2.5 equiv).
- Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv). Stir at RT for 1-4 hours.
- Workup:
  - Add water directly to the reaction vessel.
  - Separate layers. The T3P byproducts and excess reagents partition into the aqueous phase.
  - Evaporate organic layer.
- Result: Product often requires no chromatography.

## Workflow Visualization



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Figure 2: Workflow complexity comparison. The CMPI-Br route involves hazardous solvents (DCM) and purification steps often avoidable with modern alternatives.

## Conclusion & Recommendations

**2-Chloro-1-methylpyridin-1-ium bromide** remains a scientifically valid tool for specific, difficult couplings where racemization is a primary failure mode. However, for routine synthesis and industrial scale-up, it is environmentally inferior to modern alternatives.

Recommendation for Researchers:

- First Line: Use T3P or COMU in EtOAc/Green solvents for general amidation.

- Specific Use Case: Reserve CMPI-Br for instances where:
  - Cost is the primary driver over waste disposal.
  - Specific "hard" substrates fail with standard carbodiimides.
  - Iodide contamination (from standard Mukaiyama reagent) must be avoided.

## References

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